N1,4-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine
Overview
Description
N1,4-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The compound’s structure includes a benzene ring substituted with two methyl groups and an amine group linked to a tetrahydro-2H-pyran-4-ylmethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,4-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine typically involves multi-step organic reactions. One possible route could be:
Nitration of Toluene: Toluene is nitrated to form nitrotoluene.
Reduction: The nitro group is reduced to an amine group, forming toluidine.
Alkylation: The amine group is alkylated with tetrahydro-2H-pyran-4-ylmethyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Reagents like hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH~4~).
Substitution: Halogens (Cl~2~, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl~3~).
Major Products
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of N1,4-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Similar structure but lacks the tetrahydro-2H-pyran-4-ylmethyl group.
N-Methyl-N-phenyl-1,2-benzenediamine: Similar structure but lacks one methyl group.
Uniqueness
N1,4-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine is unique due to the presence of the tetrahydro-2H-pyran-4-ylmethyl group, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-N,4-dimethyl-1-N-(oxan-4-ylmethyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-3-4-14(13(15)9-11)16(2)10-12-5-7-17-8-6-12/h3-4,9,12H,5-8,10,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQMUNJREIVRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)CC2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153748 | |
Record name | N1,4-Dimethyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-36-4 | |
Record name | N1,4-Dimethyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1,4-Dimethyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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